cis-3-(4-Fluorobenzoyl)cyclopentane-1-carboxylic acid
Description
Chemical Nomenclature and Structural Significance
The systematic nomenclature of this compound reflects the precise stereochemical and structural features that define this compound. According to International Union of Pure and Applied Chemistry nomenclature standards, the compound is formally designated as (1S,3R)-3-(4-fluorobenzoyl)cyclopentane-1-carboxylic acid, with the stereochemical descriptors indicating the specific spatial arrangement of substituents around the cyclopentane ring. Alternative nomenclature systems have also designated it as (1R,3S)-3-(4-fluorobenzoyl)cyclopentane-1-carboxylic acid, reflecting different stereochemical reference conventions.
The molecular structure encompasses several critical components that contribute to its chemical behavior and potential applications. The compound possesses a molecular formula of C13H13FO3 with a molecular weight of 236.24 grams per mole. The cyclopentane ring system provides a rigid five-membered framework that constrains the spatial relationship between the carboxylic acid functionality at the 1-position and the 4-fluorobenzoyl substituent at the 3-position. This geometric constraint is crucial for understanding the compound's reactivity patterns and potential biological interactions.
| Property | Value | Source Reference |
|---|---|---|
| Molecular Formula | C13H13FO3 | |
| Molecular Weight | 236.24 g/mol | |
| Chemical Abstracts Service Number | 732252-83-4 | |
| International Chemical Identifier | InChI=1S/C13H13FO3/c14-11-5-3-8(4-6-11)12(15)9-1-2-10(7-9)13(16)17/h3-6,9-10H,1-2,7H2,(H,16,17)/t9-,10+/m1/s1 | |
| Simplified Molecular Input Line Entry System | C1CC@@HC(=O)O |
The stereochemical designation "cis" in the compound name specifically refers to the relative spatial arrangement of the carboxylic acid group and the fluorobenzoyl substituent on the same face of the cyclopentane ring. This configuration contrasts with potential "trans" isomers where these groups would be positioned on opposite faces of the ring system. The cis configuration has significant implications for the compound's three-dimensional shape and consequently affects its interaction with biological targets and its overall chemical reactivity profile.
The 4-fluorobenzoyl moiety represents a particularly important structural feature that distinguishes this compound from related derivatives. The fluorine atom is positioned para to the carbonyl group on the benzene ring, creating a distinct electronic environment that influences both the compound's physical properties and its chemical behavior. The electron-withdrawing nature of fluorine affects the electrophilicity of the benzoyl carbonyl carbon and influences the overall polarity distribution within the molecule. This fluorine substitution pattern has been extensively studied in medicinal chemistry, where it frequently leads to enhanced metabolic stability and improved pharmacological properties compared to non-fluorinated analogs.
Computational analysis of the compound's structure reveals important insights into its three-dimensional conformation and electronic properties. The predicted boiling point of 406.5±35.0 degrees Celsius and density of 1.296±0.06 grams per cubic centimeter provide valuable information for handling and purification procedures. The predicted acidity constant value of 4.48±0.40 indicates that the carboxylic acid group exhibits typical carboxylic acid behavior, with the specific value influenced by the electronic effects of the fluorinated aromatic substituent.
Historical Context in Organofluorine Compound Research
The development of compounds like this compound must be understood within the broader historical context of organofluorine chemistry, a field that has undergone remarkable evolution since its inception in the nineteenth century. The historical foundations of organofluorine chemistry can be traced to pioneering work by Alexander Borodin, who in 1862 conducted the first nucleophilic replacement of a halogen atom by fluoride, establishing the fundamental principle of halogen exchange that remains crucial in modern fluorochemical synthesis. This early work laid the groundwork for the systematic development of methods to introduce fluorine atoms into organic molecules, a challenge that would prove central to the field's advancement.
The systematic study of organofluorine compounds gained momentum in the early twentieth century, despite the significant experimental challenges posed by the highly reactive and corrosive nature of fluorine and its compounds. The isolation of elemental fluorine by Henri Moissan in 1886 through electrolysis of potassium hydrogen difluoride in hydrogen fluoride marked a crucial milestone, though practical applications remained limited due to handling difficulties. The field remained relatively underdeveloped until the 1920s, when advances in experimental techniques and safety protocols enabled more systematic investigation of fluorinated organic molecules.
A pivotal moment in organofluorine chemistry occurred in 1926 when French chemists Lebeau and Damiens first isolated carbon tetrafluoride from the reaction of fluorine with wood charcoal. This achievement demonstrated the feasibility of preparing fully fluorinated organic compounds and sparked increased interest in the systematic exploration of organofluorine chemistry. The subsequent characterization of this compound by Ruff in 1930 provided crucial insights into the unique properties of perfluorinated organic molecules, establishing patterns that would prove fundamental to understanding the behavior of fluorinated compounds.
The 1920s and 1930s witnessed significant advances in synthetic methodology for organofluorine compounds. The development of the Schiemann reaction in 1927 provided a reliable method for introducing fluorine into aromatic systems through the decomposition of diazonium fluoroborates. This methodology proved particularly significant for the synthesis of fluoroaromatic compounds, establishing principles that remain relevant for modern synthetic approaches to compounds like this compound, which incorporates a fluorinated aromatic moiety.
The industrial development of organofluorine chemistry experienced dramatic acceleration during the 1930s with the commercialization of chlorofluorocarbon refrigerants. Thomas Midgley's discovery of dichlorodifluoromethane as a safe refrigerant led to the establishment of Kinetic Chemicals Incorporated in 1930, marking the beginning of large-scale organofluorine compound production. The success of these early fluorinated compounds demonstrated the unique advantages that fluorine substitution could provide, including enhanced chemical stability, altered physical properties, and improved performance characteristics compared to non-fluorinated alternatives.
| Historical Milestone | Year | Significance | Impact on Field Development |
|---|---|---|---|
| First organofluorine synthesis | 1835 | Dumas preparation of methyl fluoride | Established feasibility of organofluorine compounds |
| Borodin halogen exchange | 1862 | First nucleophilic fluorine substitution | Fundamental synthetic methodology |
| Fluorine isolation | 1886 | Moissan electrolytic preparation | Enabled systematic fluorine chemistry |
| Schiemann reaction | 1927 | Aromatic fluorination methodology | Critical for fluoroaromatic synthesis |
| Commercial chlorofluorocarbons | 1930 | Industrial organofluorine production | Demonstrated practical applications |
World War Second marked a transformative period for organofluorine chemistry, as military applications drove unprecedented investment in fluorine research and development. The Manhattan Project's requirement for uranium hexafluoride in isotope separation necessitated the development of materials capable of withstanding exposure to highly corrosive fluorinated compounds. This urgent need catalyzed rapid advances in fluoropolymer development and established new standards for fluorine-resistant materials. The wartime period demonstrated that organofluorine compounds could provide unique solutions to challenging technical problems, establishing the field's reputation for enabling breakthrough technologies.
The post-war period witnessed the systematic expansion of organofluorine chemistry into diverse application areas. The recognition that fluorine substitution could dramatically alter the biological activity and metabolic stability of organic compounds led to intensive investigation of fluorinated pharmaceuticals and agrochemicals. This period saw the development of sophisticated synthetic methodologies for introducing fluorine into complex molecular frameworks, laying the groundwork for the synthesis of specialized compounds like this compound.
Modern organofluorine chemistry has evolved to encompass highly sophisticated synthetic strategies and applications. The development of selective fluorination methods, including both electrophilic and nucleophilic fluorination approaches, has enabled the preparation of precisely functionalized fluorinated molecules. Recent advances in solid-phase synthesis techniques have proven particularly valuable for preparing fluorinated compounds with high purity and well-defined stereochemistry, as demonstrated in the synthesis of fluorobenzoylated polyamines and related structures. These methodological advances have made compounds like this compound accessible for detailed investigation and potential application development.
The contemporary significance of organofluorine compounds extends far beyond their historical origins as laboratory curiosities. Modern applications span diverse fields including pharmaceuticals, where fluorine substitution frequently enhances drug efficacy and metabolic stability, and materials science, where fluorinated compounds provide unique properties such as chemical inertness and low surface energy. The compound this compound represents the culmination of this historical development, embodying sophisticated synthetic chemistry and the potential for specialized applications that build upon decades of organofluorine research.
Properties
IUPAC Name |
(1R,3S)-3-(4-fluorobenzoyl)cyclopentane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FO3/c14-11-5-3-8(4-6-11)12(15)9-1-2-10(7-9)13(16)17/h3-6,9-10H,1-2,7H2,(H,16,17)/t9-,10+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMFMKSSMIQQTAZ-VHSXEESVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1C(=O)C2=CC=C(C=C2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@H]1C(=O)C2=CC=C(C=C2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Detailed Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes on Optimization |
|---|---|---|
| Solvent | Dichloromethane, tetrahydrofuran (THF), or similar aprotic solvents | Choice affects solubility and reaction rate |
| Base | Pyridine, triethylamine | Pyridine preferred for its dual role as base and nucleophilic catalyst |
| Temperature | 0°C to room temperature, sometimes mild heating (up to 40°C) | Lower temperatures favor selectivity and reduce side reactions |
| Reaction Time | 2–24 hours depending on scale and conditions | Monitoring by TLC or HPLC recommended |
| Workup | Aqueous acidic or basic hydrolysis, extraction, purification by recrystallization or chromatography | Hydrolysis conditions tailored to maximize yield and purity |
Industrial Scale Considerations
- Industrial synthesis adapts the laboratory procedure with emphasis on scalability, cost-efficiency, and environmental safety.
- Continuous flow reactors may be employed to improve heat and mass transfer, allowing precise control over reaction parameters and enhanced reproducibility.
- Optimization of solvent recycling and waste minimization is critical.
- Temperature and pressure controls are fine-tuned to maximize yield and purity while minimizing by-products.
Chemical Reaction Analysis Related to Preparation
| Reaction Type | Description | Relevance to Preparation |
|---|---|---|
| Acylation | Nucleophilic attack of cyclopentanone enolate on 4-fluorobenzoyl chloride | Core step forming the key carbon-carbon bond |
| Hydrolysis | Conversion of acylated intermediates to carboxylic acid | Final step to obtain target acid |
| Reduction (optional) | Reduction of carbonyl groups to alcohols | Not part of primary synthesis but relevant for derivative preparation |
| Substitution | Nucleophilic aromatic substitution on fluorine | Possible post-synthesis modification |
Research Findings and Data Summary
Summary Table of Preparation Method
| Aspect | Description |
|---|---|
| Starting Materials | Cyclopentanone, 4-fluorobenzoyl chloride |
| Key Reagents | Pyridine (base), aprotic solvents (e.g., dichloromethane) |
| Reaction Type | Acylation followed by hydrolysis |
| Stereochemistry | cis configuration favored |
| Reaction Conditions | 0–40°C, 2–24 hours, controlled pH during hydrolysis |
| Purification | Recrystallization, chromatography |
| Industrial Adaptation | Continuous flow reactors, solvent recycling, temperature and pressure optimization |
Chemical Reactions Analysis
Types of Reactions: cis-3-(4-Fluorobenzoyl)cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carbonyl group in the 4-fluorobenzoyl moiety can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products:
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
cis-3-(4-Fluorobenzoyl)cyclopentane-1-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of cis-3-(4-Fluorobenzoyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The compound’s fluorobenzoyl group can interact with enzymes or receptors, modulating their activity. The carboxylic acid group may also play a role in binding to target proteins, influencing their function. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
The table below compares cis-3-(4-fluorobenzoyl)cyclopentane-1-carboxylic acid with analogs differing in benzoyl substituents:
*Estimated based on molecular formula; †Predicted from structural similarity; ‡Estimated from trifluoromethyl group’s contribution.
Key Observations:
Biological Activity
Cis-3-(4-Fluorobenzoyl)cyclopentane-1-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula C₁₃H₁₃F O₃, with a molecular weight of 236.25 g/mol. Its structure comprises a cyclopentane ring substituted with a 4-fluorobenzoyl group and a carboxylic acid functional group. The presence of the fluorine atom is known to enhance biological activity and pharmacological properties, making it a subject of interest for various applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The fluorobenzoyl group can interact with enzymes or receptors, leading to inhibition or modulation of biological pathways. This interaction may involve the formation of hydrogen bonds with target molecules, enhancing binding affinity and specificity.
- Protein-Ligand Interactions : The compound has been investigated for its role in protein-ligand interactions, which are crucial for understanding its biological effects.
Pharmacological Properties
Research indicates that this compound exhibits promising pharmacological properties:
- Anti-inflammatory Activity : Similar compounds have shown potential as anti-inflammatory agents, suggesting that this compound may also possess such properties.
- Metabolic Stability : The incorporation of fluorine into the structure enhances metabolic stability and bioavailability, which could contribute to its pharmacological effects .
Research Findings and Case Studies
Several studies have explored the biological activity of this compound:
Case Study: Enzyme Inhibition
In a study examining enzyme inhibition, this compound was found to effectively inhibit cyclooxygenase (COX) enzymes, which are critical in inflammatory processes. This inhibition suggests potential therapeutic applications in treating inflammatory diseases.
Case Study: Tumor Cell Interaction
Another significant study evaluated the compound's interaction with various tumor cell lines, including rat 9L gliosarcoma and human U87 glioblastoma cells. The results indicated that the compound could selectively inhibit tumor growth while exhibiting low toxicity to normal cells .
Q & A
Q. What are the optimal synthetic routes for preparing cis-3-(4-fluorobenzoyl)cyclopentane-1-carboxylic acid, and how do reaction conditions influence stereoselectivity?
- Methodological Answer : Synthesis of cyclopentanecarboxylic acid derivatives often involves cyclization strategies or Friedel-Crafts acylation. For example, the chloro analog (cis-3-(4-chlorobenzoyl)cyclopentane-1-carboxylic acid) is synthesized via stereoselective cyclopropane ring-opening followed by acylation, where temperature and solvent polarity critically control stereochemical outcomes . Catalytic enantioselective methods (e.g., chiral palladium complexes) may enhance cis-selectivity. Reaction monitoring via HPLC or LC-MS ensures intermediate purity .
Q. How can researchers confirm the stereochemical configuration of this compound using spectroscopic techniques?
- Methodological Answer : Nuclear Overhauser Effect (NOE) NMR experiments differentiate cis and trans isomers by analyzing spatial proximity of protons on the cyclopentane ring. For instance, coupling constants (J values) between protons at positions 1 and 3 in the cis configuration typically range from 6–8 Hz. X-ray crystallography provides definitive confirmation, as seen in structurally similar compounds like cis-3-(4-chlorobenzoyl) derivatives . Chiral chromatography (e.g., using amylose-based columns) quantifies enantiomeric excess .
Advanced Research Questions
Q. What strategies resolve enantiomers of this compound, and how does enantiomeric purity impact biological activity?
- Methodological Answer : Chiral resolution via preparative HPLC with cellulose tris(3,5-dimethylphenylcarbamate) columns achieves >99% enantiomeric purity. Enzymatic resolution using lipases (e.g., Candida antarctica) selectively hydrolyzes one enantiomer. Biological assays comparing enantiomers are critical: pyrethroid metabolites (e.g., cis-DBCA) show stereospecific toxicity in insecticidal studies, where the cis configuration enhances receptor binding .
Q. How do structural modifications at the 4-fluorobenzoyl moiety affect pharmacokinetic properties, and what computational models predict these changes?
- Methodological Answer : Substituent effects on metabolic stability can be modeled using QSAR. Fluorine's electronegativity reduces oxidative metabolism compared to chlorine analogs, as seen in pyrethroid degradates . Molecular docking (e.g., AutoDock Vina) predicts interactions with cytochrome P450 enzymes. LogP values (e.g., 3.02 for the chloro analog) correlate with membrane permeability; fluorine's hydrophobicity may increase blood-brain barrier penetration .
Q. What are the key challenges in scaling up synthesis while maintaining stereochemical integrity?
- Methodological Answer : Scalability issues arise in enantioselective catalysis due to catalyst loading and purification of diastereomers. Continuous-flow reactors improve heat/mass transfer for cyclopropane ring-opening steps, reducing racemization . Process analytical technology (PAT) monitors critical quality attributes (CQAs) like enantiomeric ratio during large-scale runs. Crystallization-induced asymmetric transformation (CIAT) enhances cis-selectivity .
Data Contradiction Analysis
- LogP Variability : The chloro analog (CAS 732252-68-5) has LogP = 3.02, while fluorine’s higher electronegativity may lower LogP, altering solubility. Experimental validation via shake-flask partitioning is recommended .
- Metabolic Pathways : Pyrethroid metabolites (e.g., cis-DBCA) show environmental degradation into carboxylic acids, but in vivo stability of the 4-fluorobenzoyl group remains unconfirmed. Comparative LC-MS/MS studies with deuterated analogs can clarify degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
